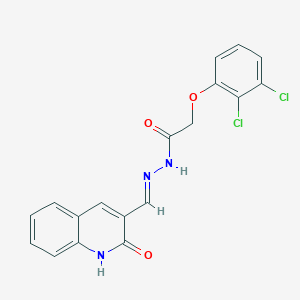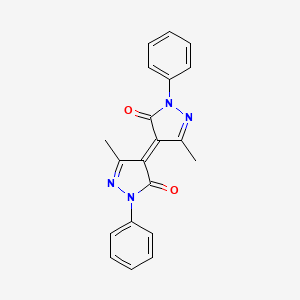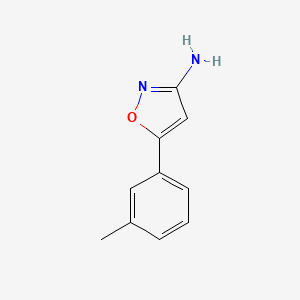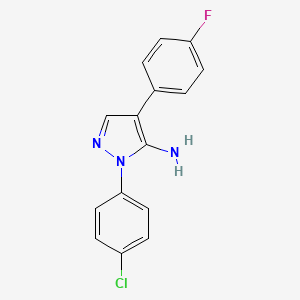![molecular formula C18H15ClN4OS B12046908 4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12046908.png)
4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(3-METHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(3-METHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Substitution Reactions:
Final Assembly: The final compound is assembled by coupling the triazole ring with the substituted phenyl groups under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials.
Biology
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new therapeutic agents.
Diagnostics: It can be used in the design of diagnostic probes for detecting specific biomolecules.
Industry
Agriculture: The compound may be used as a pesticide or herbicide, contributing to crop protection.
Manufacturing: It can be used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of “4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(3-METHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A basic triazole derivative with broad-spectrum biological activity.
3-Methoxy-1,2,4-Triazole: A derivative with enhanced antimicrobial properties.
2-Chloro-3-Phenyl-1,2,4-Triazole:
Uniqueness
“4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(3-METHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL” stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H15ClN4OS |
|---|---|
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15ClN4OS/c1-24-16-9-5-8-14(11-16)17-21-22-18(25)23(17)20-12-15(19)10-13-6-3-2-4-7-13/h2-12H,1H3,(H,22,25)/b15-10-,20-12+ |
Clé InChI |
YJKVTWKNXTYGQX-AZFHKVEGSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C(=C/C3=CC=CC=C3)/Cl |
SMILES canonique |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC(=CC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Amino-1-phenyl-3-propyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046834.png)

![[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12046846.png)
![4-hydroxy-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12046857.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12046879.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12046900.png)


